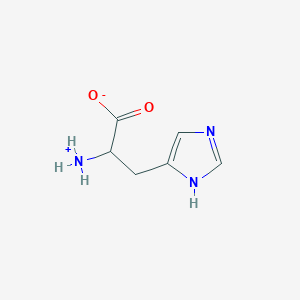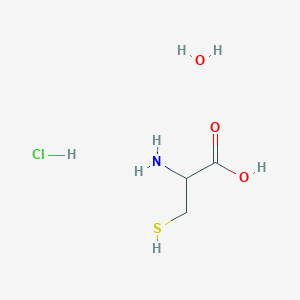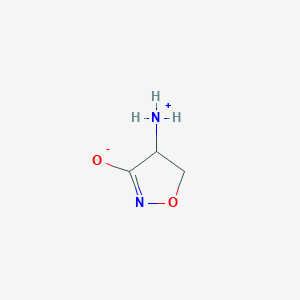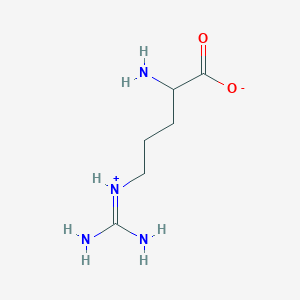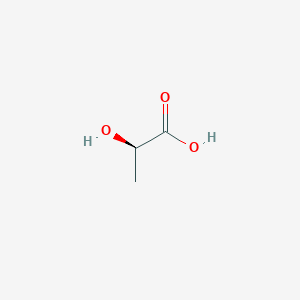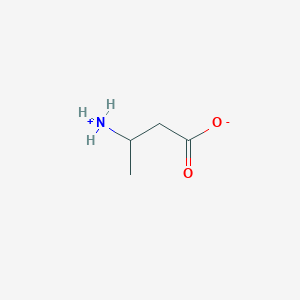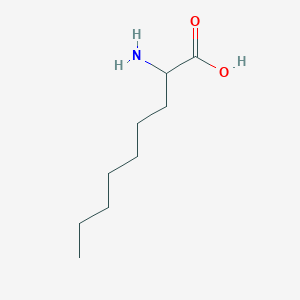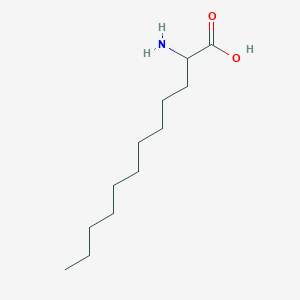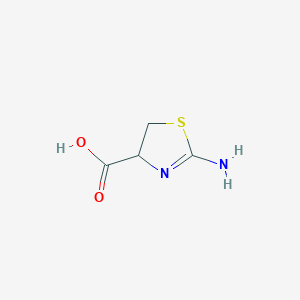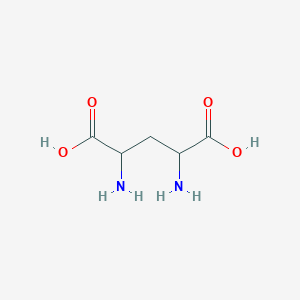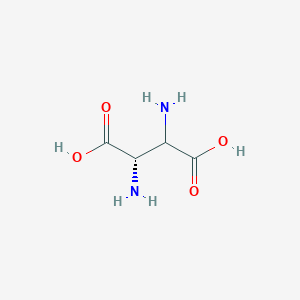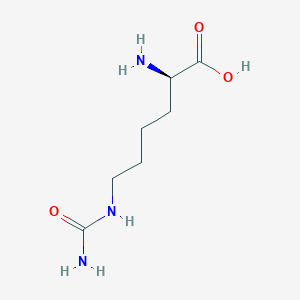
D-Homocitrulline
Übersicht
Beschreibung
D-Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .
Synthesis Analysis
Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . A study created a rigorous tryptic-like model system of both citrulline and homocitrulline-containing peptides that included appropriate and well-defined controls and fragment analogues to quantify the citrulline effect and investigate whether there is an effect for homocitrulline residues as well .
Molecular Structure Analysis
Homocitrulline is one methylene group longer than citrulline, but similar in structure . The metabolite is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea .
Chemical Reactions Analysis
Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .
Physical And Chemical Properties Analysis
D-Homocitrulline has a CAS Number of 121080-96-4 and a molecular weight of 189.21 .
Wissenschaftliche Forschungsanwendungen
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary of Application : D-Homocitrulline is used in the process of derivatization of amino acids for their quantitative measurement in biological samples by gas chromatography-mass spectrometry (GC-MS) as methyl ester pentafluoropropionic (PFP) derivatives .
- Methods of Application : The two-step derivatization procedure involves the derivatization of amino acids by 2 M HCl/CH3OH (60 min, 80 °C) followed by derivatization of the intermediate methyl esters with pentafluoropropionic anhydride (PFPA) in ethyl acetate (30 min, 65 °C) .
Application in Protein Deimination Studies
- Field : Protein Deimination Studies
- Summary of Application : D-Homocitrulline can be present in proteins and peptides as a product of posttranslational modification. It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .
- Methods of Application : The formation of homocitrulline is known as carbamoylation or carbamylation. This process takes place predominantly in two types of situations: uremia and inflammation. Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .
- Results or Outcomes : The similarities between citrulline and homocitrulline are relevant in two ways. First, as structural analogs, they can act as confounding factors in assays aimed at specifically measuring just one of them. Secondly, immunization with proteins containing one of the amino acids can elicit antibodies that also recognize the other .
Application in Autoimmune Disease Studies
- Field : Autoimmune Disease Studies
- Summary of Application : D-Homocitrulline is found in proteins and peptides as a product of posttranslational modification. It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process is known as carbamoylation or carbamylation . The presence of D-Homocitrulline in proteins can elicit antibodies that recognize it, which has implications in autoimmune diseases like rheumatoid arthritis .
- Methods of Application : The formation of homocitrulline takes place predominantly in two types of situations: uremia and inflammation. Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .
- Results or Outcomes : Anti-homocitrulline antibodies have been found to be present in the sera of patients with rheumatoid arthritis and can also predict joint damage. These findings are particularly interesting, as smoking is the only environmental factor that has been associated with the development of rheumatoid arthritis .
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
- Field : Gas Chromatography-Mass Spectrometry (GC-MS)
- Summary of Application : D-Homocitrulline is used in the process of derivatization of amino acids for their quantitative measurement in biological samples by GC-MS as methyl ester pentafluoropropionic (PFP) derivatives .
- Methods of Application : The two-step derivatization procedure involves the derivatization of amino acids by 2 M HCl/CH3OH (60 min, 80 °C) followed by derivatization of the intermediate methyl esters with pentafluoropropionic anhydride (PFPA) in ethyl acetate (30 min, 65 °C) .
Application in Rheumatoid Arthritis Studies
- Field : Rheumatoid Arthritis Studies
- Summary of Application : D-Homocitrulline is found in proteins and peptides as a product of posttranslational modification. It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process is known as carbamoylation or carbamylation . The presence of D-Homocitrulline in proteins can elicit antibodies that recognize it, which has implications in autoimmune diseases like rheumatoid arthritis .
- Methods of Application : The formation of homocitrulline takes place predominantly in two types of situations: uremia and inflammation. Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .
- Results or Outcomes : Anti-homocitrulline antibodies have been found to be present in the sera of patients with rheumatoid arthritis and can also predict joint damage. These findings are particularly interesting, as smoking is the only environmental factor that has been associated with the development of rheumatoid arthritis .
Application in Chronic Obstructive Pulmonary Disease (COPD) Studies
- Field : Chronic Obstructive Pulmonary Disease (COPD) Studies
- Summary of Application : D-Homocitrulline is found in proteins and peptides as a product of posttranslational modification. It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process is known as carbamoylation or carbamylation . The presence of D-Homocitrulline in proteins can elicit antibodies that recognize it, which has implications in autoimmune diseases like rheumatoid arthritis .
- Methods of Application : The formation of homocitrulline takes place predominantly in two types of situations: uremia and inflammation. Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .
- Results or Outcomes : The increase in citrullinated proteins in COPD suggests that citrullination in the lungs of smokers is mainly due to inflammation .
Safety And Hazards
Zukünftige Richtungen
Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . The similarities between citrulline and homocitrulline are relevant in two ways. First, as structural analogs, they can act as confounding factors in assays aimed at specifically measuring just one of them . Second, immunization with proteins containing one of the amino acids can elicit antibodies that also recognize the other . These findings are particularly interesting, as smoking is the only environmental factor that has been associated with the development of RA .
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426461 | |
| Record name | D-HOMOCITRULLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homocitrulline | |
CAS RN |
121080-96-4 | |
| Record name | N6-(Aminocarbonyl)-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocitrulline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-HOMOCITRULLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCITRULLINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



